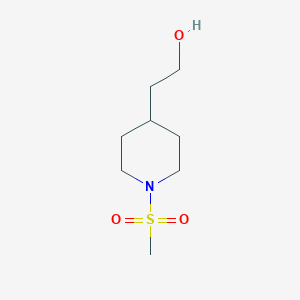

2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol

Descripción

2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol is a synthetic organic compound featuring a piperidine ring substituted with a methanesulfonyl group (-SO₂CH₃) at the nitrogen atom and a hydroxethyl (-CH₂CH₂OH) moiety at the 4-position. Its molecular formula is C₈H₁₇NO₃S, with a molar mass of 207.29 g/mol. The compound’s structural features make it relevant for pharmaceutical research, particularly in drug design targeting enzymes or receptors sensitive to sulfonamide derivatives.

Propiedades

Fórmula molecular |

C8H17NO3S |

|---|---|

Peso molecular |

207.29 g/mol |

Nombre IUPAC |

2-(1-methylsulfonylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C8H17NO3S/c1-13(11,12)9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 |

Clave InChI |

SPGYXFKEBIMVSK-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)N1CCC(CC1)CCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the methanesulfonyl group or to modify the piperidine ring.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deprotected piperidine derivatives.

Aplicaciones Científicas De Investigación

2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the piperidine ring can interact with various enzymes and receptors, influencing biological processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol, differing in heterocyclic cores, substituents, or physicochemical properties.

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol (CAS: 72388-13-7)

- Molecular Formula : C₇H₁₆N₂O₃S

- Molar Mass : 208.28 g/mol

- Key Differences: Heterocyclic Core: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen atom). Substituent Position: The methanesulfonyl group is attached to one nitrogen of the piperazine ring, while the hydroxethyl group is bonded to the other nitrogen. The electron-withdrawing sulfonyl group reduces basicity at the adjacent nitrogen, altering reactivity in acidic or basic environments.

2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol (CAS: 733783-46-5)

- Molecular Formula: C₁₀H₂₁NO

- Molar Mass : 171.28 g/mol

- Key Differences :

- Substituent : A bulky isopropyl group (-CH(CH₃)₂) replaces the methanesulfonyl group on the piperidine nitrogen.

- Physicochemical Properties : The isopropyl group is electron-donating, increasing the basicity of the piperidine nitrogen. This compound is less polar than the target molecule, leading to reduced solubility in polar solvents but improved lipid membrane permeability.

Structural Analogs with Aromatic Backbones

Compounds such as 2-(4-bromo-2-methoxyphenyl)ethan-1-ol () and 2-(2-methoxyphenyl)ethan-1-ol () share the hydroxethyl (-CH₂CH₂OH) moiety but lack the piperidine/sulfonamide framework. These analogs prioritize aromatic interactions over heterocyclic effects, making them more suitable for applications in neurotransmitter mimicry or metabolic studies.

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability: The target compound’s sulfonyl group enhances water solubility, critical for intravenous drug formulations, whereas the isopropyl analog () may favor blood-brain barrier penetration due to its lipophilicity.

- Synthetic Efficiency : Reactions involving sulfonylation (e.g., methanesulfonyl chloride with piperidine) often achieve high yields (>90%, as seen in analogous reductions in ), but require stringent purification due to polar byproducts.

- Biological Activity : Sulfonamide-containing compounds like the target molecule are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas alkyl-substituted analogs may target G-protein-coupled receptors.

Actividad Biológica

2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.

Chemical Structure

The compound features a piperidine ring substituted with a methanesulfonyl group and an ethanol moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a cyclin-dependent kinase (CDK) inhibitor . CDKs are essential regulators of the cell cycle, and their dysregulation is often linked to cancer progression. This compound specifically targets CDK4/6, which plays a critical role in the transition from the G1 phase to the S phase of the cell cycle.

Inhibition Profile

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on CDK4/6, with an IC50 value in low micromolar range, indicating strong potential as an anticancer agent. The selectivity of this compound for CDK4/6 over other kinases is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Value/Description |

|---|---|

| Target Kinases | CDK4, CDK6 |

| IC50 Values | CDK4: 0.004 µM; CDK6: 0.008 µM |

| Selectivity Ratio | >10-fold selectivity for CDK4/6 over CDK2 |

| Effect on Cell Cycle | Induces G1 phase arrest |

| Apoptosis Induction | Yes, via downregulation of anti-apoptotic proteins (e.g., Bcl-2) |

Case Study 1: Efficacy in Cancer Cell Lines

In vitro studies using various cancer cell lines (e.g., breast cancer and lung cancer) have shown that treatment with this compound leads to significant reductions in cell viability. The mechanism involves the induction of apoptosis through the activation of pro-apoptotic pathways and inhibition of cell proliferation.

Case Study 2: Pharmacokinetics and Safety

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and a half-life suitable for therapeutic dosing regimens. Toxicology assessments revealed no significant adverse effects at therapeutic doses, supporting its potential for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.